[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid
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Overview
Description
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a dimethylamino group, a methyl group, and two phenyl groups attached to a butan-2-yl backbone, along with a propanoate ester and a naphthalene-2-sulfonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid typically involves multi-step organic reactions. The initial steps often include the formation of the butan-2-yl backbone through a series of aldol condensations and subsequent reductions. The introduction of the dimethylamino group can be achieved via nucleophilic substitution reactions, while the phenyl groups are typically added through Friedel-Crafts alkylation. The final steps involve esterification to form the propanoate and sulfonation to introduce the naphthalene-2-sulfonic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as Lewis acids for Friedel-Crafts alkylation, and specific reagents for sulfonation, ensures high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] acetate
- [(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] butanoate
- [(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] benzoate
Uniqueness
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid is unique due to its combination of functional groups and structural features. The presence of both a propanoate ester and a naphthalene-2-sulfonic acid moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C32H37NO5S |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22-;/m1./s1 |
InChI Key |
VZPXFHVJUUSVLH-TVNLMDKXSA-N |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Origin of Product |
United States |
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